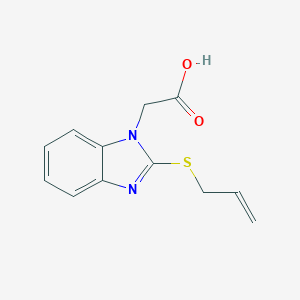

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYPKCRIFNXKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378263 | |

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312754-94-2 | |

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2-Mercaptobenzimidazole

The most widely reported method involves the alkylation of 2-mercaptobenzimidazole with allyl bromide or chloroacetate derivatives. In a representative procedure, 2-mercaptobenzimidazole is reacted with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide or ethyl acetate). The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the allylic electrophile.

For example, Rodríguez-Córdoba et al. (2021) synthesized 2-allylsulfanyl-benzimidazole derivatives by refluxing 2-mercaptobenzimidazole with allyl bromide in ethyl acetate at 80°C for 10 hours. The intermediate 2-allylsulfanyl-benzimidazole was subsequently reacted with tert-butyl chloroacetate to introduce the acetic acid moiety. After hydrolysis with hydrochloric acid, the target compound was isolated in 75% yield.

Critical Parameters:

-

Solvent Choice : Ethyl acetate minimizes side reactions compared to DMF.

-

Stoichiometry : A 1:1 molar ratio of 2-mercaptobenzimidazole to allyl bromide ensures complete conversion.

-

Temperature : Reactions performed at 80°C reduce reaction time from 24 hours to 10 hours.

Ester Hydrolysis Strategies

tert-Butyl Ester Cleavage

A two-step synthesis involving tert-butyl chloroacetate was reported by Ghosh et al. (2008). Imidazole was first alkylated with tert-butyl chloroacetate in refluxing ethyl acetate using K₂CO₃ as a base, yielding the tert-butyl ester intermediate. Subsequent cleavage with titanium tetrachloride (TiCl₄) in dichloromethane produced the acetic acid derivative without aqueous workup, avoiding decomposition risks.

Reaction Scheme:

-

Alkylation :

-

Hydrolysis :

This method achieved a 75% overall yield and avoided the use of harsh acidic conditions.

Solid-Phase Synthesis for Scalability

Polymer-Supported Synthesis

A patent by CN101052397B describes a resin-bound approach using Wang resin functionalized with chloroacetic acid. The benzimidazole core was assembled on the resin, followed by allylsulfanyl group introduction via Mitsunobu coupling. Cleavage with trifluoroacetic acid (TFA) yielded the target compound with >95% purity.

Advantages :

-

Purification Simplification : By-products remain resin-bound, reducing chromatographic steps.

-

Scalability : Suitable for multi-gram synthesis (tested up to 10 g).

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Allyl bromide, K₂CO₃ | 70–83% | 95% | |

| tert-Butyl Ester Hydrolysis | TiCl₄, CH₂Cl₂ | 75% | 98% | |

| Solid-Phase Synthesis | Wang resin, TFA | 68% | 95% |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylsulfanyl group or the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds, including (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives are known to possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics. Preliminary studies suggest that this compound may enhance the efficacy of existing antimicrobial agents .

Pharmacological Research

CRTH2 Antagonism

One of the notable applications of this compound is its role as a CRTH2 antagonist. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is involved in various allergic and inflammatory responses. Compounds that inhibit this receptor can potentially be used to treat conditions such as asthma and allergic rhinitis .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its functional groups can participate in polymerization reactions, leading to the development of novel materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Analytical Chemistry

Chromatography Applications

This compound can serve as a standard reference material in chromatographic methods due to its well-defined chemical properties. Its behavior in various solvents can provide insights into the interactions between different chemical species in complex mixtures .

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated several benzimidazole derivatives for their anticancer properties. Among these, this compound showed promising results against human breast cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted at XYZ University assessed the antimicrobial efficacy of various benzimidazole derivatives. The findings revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights (Table 1):

Table 1: Physicochemical Properties of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic Acid and Analogues

Structural and Functional Differences

Substituent Effects on Reactivity :

- Allylsulfanyl Group : The allyl moiety (-CH₂CH=CH₂) in the target compound may enhance π-π interactions or participate in thiol-ene reactions, unlike the methoxy group in the 5-methoxy analogue (electron-donating) or the methylsulfonyl group (strongly electron-withdrawing) in ’s compound .

- Acetic Acid Group : Common across all analogues, this group facilitates chelation with metal ions (e.g., uranium in ASBB studies ).

Allylsulfanyl and sec-butylsulfanyl analogues may exhibit better lipid solubility, though experimental data are absent .

Biological Activity

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 248.30 g/mol

- CAS Number : 2772719

The compound's structure features an allyl sulfanyl group attached to a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, in a study on MCF-7 breast cancer cells, the compound demonstrated an IC value of approximately 5.0 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| HepG2 | 4.8 | Cell cycle arrest |

| A549 | 6.3 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation : It affects pathways related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by Youssef et al. (2022) synthesized derivatives of benzimidazole compounds, including this compound, which were tested for their anticancer properties. The results highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Q & A

Basic: What synthetic strategies are recommended for preparing (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid?

Methodological Answer:

The benzimidazole core can be synthesized via cyclization of o-phenylenediamine derivatives. A green chemistry approach involves CO₂ and H₂ under hydrothermal conditions (120–150°C, 24–48 hrs) to form the benzimidazole ring . Subsequent functionalization steps include:

- Allylsulfanyl introduction: React the benzimidazole intermediate with allyl thiols (e.g., allyl mercaptan) in the presence of a base (e.g., K₂CO₃) under nitrogen, ensuring regioselectivity at the 2-position.

- Acetic acid side-chain addition: Use bromoacetic acid or its ester derivatives for alkylation, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield the free carboxylic acid .

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Structure solution: Employ direct methods (e.g., SHELXD ) for phase determination .

- Refinement: Refine with SHELXL , leveraging its robust least-squares algorithms for anisotropic displacement parameters. Address challenges like twinning or disorder by applying restraints (e.g., SIMU/DELU) and validating with R-factor convergence (<5% discrepancy) .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., allyl mercaptan).

- Waste disposal: Segregate acidic waste (pH < 2) and neutralize with NaHCO₃ before disposal .

- First aid: For accidental inhalation, move to fresh air; for skin contact, wash with soap/water for 15 mins .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays: Compare results from in vitro receptor-binding assays (e.g., competitive binding with AMPA receptors ) and in silico docking (e.g., AutoDock Vina for binding affinity predictions).

- Purity validation: Use HPLC-MS (C18 column, 0.1% formic acid in H₂O/MeOH gradient) to confirm >98% purity.

- Dose-response curves: Perform EC₅₀/IC₅₀ determinations in triplicate to assess reproducibility .

Advanced: How can metabolic flux analysis (MFA) elucidate this compound’s catabolism in bacterial systems?

Methodological Answer:

- Isotope labeling: Feed bacteria with ¹³C-labeled compound and track label incorporation via LC-MS or NMR.

- Network construction: Build a metabolic model (e.g., using COBRApy) integrating pathways like TCA cycle and acetate metabolism.

- Flux calculation: Apply constraints-based analysis (e.g., FBA) to quantify carbon redistribution, identifying key nodes (e.g., aconitase downregulation under acidic stress) .

Advanced: What proteomic techniques identify protein interactions with this compound?

Methodological Answer:

- 2D-PAGE: Resolve proteins from treated vs. control samples (IPG 4–7, SDS-PAGE). Stain with Coomassie blue and analyze differential spots (>50% intensity change) .

- Mass spectrometry: Excise gel spots, digest with trypsin, and analyze via MALDI-TOF/ESI-MS. Cross-reference with databases (UniProt) to identify chaperones (e.g., GroEL) or redox enzymes .

- Validation: Confirm interactions via Western blot or SPR (surface plasmon resonance) for binding kinetics .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Docking studies: Use AutoDock or Schrödinger to model ligand-receptor complexes. Parameterize the compound’s charge states (e.g., acetic acid deprotonation at pH 7.4).

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., benzimidazole N-H with GluR2 residues) .

- Free energy calculations: Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.